2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[4-(4-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a hexahydroquinolin core with a 4-chlorophenyl substituent at position 4, a cyano group at position 3, and a sulfanyl-linked acetamide moiety bound to a 4-ethoxyphenyl group. The ethoxyphenyl group enhances lipophilicity, impacting solubility and membrane permeability.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-2-33-19-12-10-18(11-13-19)29-23(32)15-34-26-20(14-28)24(16-6-8-17(27)9-7-16)25-21(30-26)4-3-5-22(25)31/h6-13,24,30H,2-5,15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIOQBCGTZWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Functionalization: The quinoline core is then functionalized with a chlorophenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound.
Acetamide Formation: Finally, the ethoxyphenylacetamide moiety is introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The chlorophenyl group can enhance binding affinity to certain receptors, while the cyano group can participate in hydrogen bonding, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycle: The hexahydroquinolin core in the target compound provides a rigid, partially saturated framework distinct from triazole (e.g., ) or dihydroquinolin (e.g., ) cores. Saturation influences conformational flexibility and binding interactions.
- Substituent Effects: Replacement of the 4-chlorophenyl group with thiophen-2-yl () or phenyl () alters electronic properties and steric bulk. The dimethylamino group in enhances solubility compared to the ethoxyphenyl group in the target compound.
- Functional Group Synergy : The sulfanylacetamide linkage is conserved across analogs, suggesting its role as a pharmacophore or solubility-modifying group.
Key Observations :
- Diazonium salt coupling () achieves high yields (>90%) under mild conditions, suggesting robustness for synthesizing hydrazinylidene-cyanoacetamide derivatives.
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The cyano group’s IR absorption (~2214 cm⁻¹) is consistent across analogs (e.g., ), confirming its stability under synthetic conditions.
- NMR shifts for aromatic protons in 13a (δ 7.20–7.92) align with expectations for the target compound, though its hexahydroquinolin core would exhibit distinct aliphatic proton environments.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClN3O2S
- Molecular Weight : 415.8684 g/mol
- CAS Number : 5698-24-8
- Structure : The compound features a hexahydroquinoline core with various functional groups that contribute to its biological activity.
The biological activity of the compound can be attributed to its interactions with various biological targets:
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on specific kinases involved in cancer pathways. For instance, compounds containing the chlorophenyl group have shown activity against AKT2/PKBβ, a significant target in glioma therapy .
- Antioxidant Activity : The presence of the cyano and oxo groups may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound:
- In vitro Studies : Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported a related compound's EC50 value of 20 μM against glioblastoma cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial Screening : Related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating that the target compound may possess similar properties .
Case Studies
- Study on Glioblastoma Cells :
- Enzyme Inhibition Study :
Data Summary Table
| Biological Activity | Related Compound | EC50 (μM) | Target |
|---|---|---|---|
| Anticancer | Compound 4j | 20 | Glioblastoma |
| Antibacterial | Compound X | Moderate | Salmonella typhi, Bacillus subtilis |
| Enzyme Inhibition | Compound Y | Strong | AChE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
